Dicyclohexylphosphine synthesis protocols
Dicyclohexylphosphine synthesis protocols
An In-depth Technical Guide to the Synthesis of Dicyclohexylphosphine
For Researchers, Scientists, and Drug Development Professionals
Dicyclohexylphosphine (Cy₂PH) is a valuable secondary phosphine (B1218219) ligand widely employed in catalysis and organic synthesis. Its electron-rich nature and steric bulk are crucial for promoting a variety of chemical transformations, including cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic routes to dicyclohexylphosphine, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid in laboratory-scale and large-scale production.
Core Synthetic Strategies
The synthesis of dicyclohexylphosphine predominantly proceeds through two well-established pathways:
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The Grignard Route : This approach involves the reaction of a cyclohexyl Grignard reagent with phosphorus trichloride (B1173362) (PCl₃) to form chlorodicyclohexylphosphine (B95532) (Cy₂PCl), which is subsequently reduced to the target compound. This method is often recommended for preparing cyclohexyl-substituted phosphines.[1][2]
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The Phosphine Oxide Route : This strategy entails the synthesis of dicyclohexylphosphine oxide, followed by its reduction to dicyclohexylphosphine. This route offers an alternative that can be advantageous under certain conditions, particularly for achieving high purity and a solvent-free product.[1]
The Grignard Route: From Phosphorus Trichloride
This is a direct and widely utilized method for the synthesis of dicyclohexylphosphine. The key intermediate, chlorodicyclohexylphosphine, is first prepared and then reduced.
Part 1: Synthesis of Chlorodicyclohexylphosphine (Cy₂PCl)
The reaction of cyclohexylmagnesium chloride or bromide with PCl₃ must be carefully controlled to prevent the formation of the over-alkylation product, tricyclohexylphosphine (B42057) (PCy₃).[2] Precise titration of the Grignard reagent is essential.[1]
Experimental Protocol: Synthesis of Cy₂PCl from PCl₃ [1]
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Reaction Setup : To a cooled (-78 °C) solution of phosphorus trichloride (3.9 mL, 44.6 mmol) in diethyl ether (200 mL), add a solution of cyclohexylmagnesium chloride (2.6 M in Et₂O, 33.5 mL, 87 mmol, 1.95 equiv) dropwise via cannula.
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Reaction : Stir the mixture for 1 hour at -78 °C, then allow it to slowly warm to room temperature and stir overnight (16 hours).
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Work-up : Add 1,4-dioxane (B91453) (20 mL) to the reaction mixture and stir the resulting white suspension for 1 hour.
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Purification : Filter the mixture through Celite on a glass frit under an inert atmosphere. Remove the solvents in vacuo (50 mbar) at 40 °C to yield Cy₂PCl as a colorless oil.
Part 2: Reduction of Chlorodicyclohexylphosphine (Cy₂PCl)
The reduction of the phosphine chloride intermediate to dicyclohexylphosphine can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice.[1][2]
Experimental Protocol: Reduction of Cy₂PCl to Cy₂PH [2]
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Reaction Setup : Add a solution of LiAlH₄ (3.05 g, 80.4 mmol) in diethyl ether (100 mL) dropwise to a cooled (0 °C) solution of Cy₂PCl (17.6 g, 75.7 mmol) in diethyl ether (200 mL).
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Reaction : Gradually warm the reaction mixture to room temperature and stir overnight (16 hours).
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Quenching : Slowly add solid Na₂SO₄·10H₂O (4.82 g) under a nitrogen flush to quench any unreacted LiAlH₄. Stir the mixture for an additional hour.
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Purification : Remove the solvents in vacuo (10 mbar) at 50 °C to obtain a thick grey solid. The product can be further purified by distillation.
Quantitative Data for the Grignard Route
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | PCl₃ | Cyclohexylmagnesium chloride, 1,4-Dioxane | Diethyl ether | -78 to RT | 17 | 75 | [1] |
| 2 | Cy₂PCl | LiAlH₄, Na₂SO₄·10H₂O | Diethyl ether | 0 to RT | 17 | Not specified | [2] |
Experimental Workflow: Grignard Route
Caption: Workflow for the synthesis of dicyclohexylphosphine via the Grignard route.
The Phosphine Oxide Route
This alternative pathway involves the synthesis of dicyclohexylphosphine oxide, which is then reduced to the final product. This method can be advantageous for producing a high-purity, solvent-free product.[1]
Part 1: Synthesis of Dicyclohexylphosphine Oxide
This intermediate is typically prepared by reacting a cyclohexyl Grignard reagent with diethyl phosphite (B83602).[3]
Experimental Protocol: Synthesis of Dicyclohexylphosphine Oxide [3]
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Grignard Formation : Prepare cyclohexylmagnesium chloride from magnesium turnings (13.2 g, 550 mmol) and chlorocyclohexane (B146310) (59.3 g, 500 mmol) in diethyl ether.
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Reaction Setup : Dilute the Grignard reagent with dry THF (500 mL) and cool to 0 °C in an ice bath.
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Reaction : Add a solution of diethyl phosphite (21.0 g, 152 mmol) in dry THF (20 mL) dropwise to the Grignard reagent over approximately 10 minutes.
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Reaction : Stir the mixture at 0 °C for 30 minutes and then at 25 °C for 16 hours.
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Work-up : Cool the mixture to 0 °C and quench with 0.1 N HCl (380 mL). Separate the organic layer and filter the insoluble salt through Celite, washing with ethyl acetate.
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Purification : Combine the organic layers, dry over MgSO₄, and concentrate. Purify the residue by Kugelrohr distillation to yield dicyclohexylphosphine oxide as a white solid.
Part 2: Reduction of Dicyclohexylphosphine Oxide
The reduction of the phosphine oxide can be performed using various reagents, with pinacol (B44631) borane (B79455) (HBpin) being a clean option that avoids difficult filtrations of metal salts.[1]
Experimental Protocol: Reduction of Dicyclohexylphosphine Oxide with HBpin [1]
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Reaction Setup : The reaction is carried out neat (without solvent).
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Reaction : Use pinacol borane (HBpin) as the reductant for the phosphine oxide. The reaction cleanly furnishes the phosphine.
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Purification : To quench any co-distilling HBpin, a non-volatile alcohol such as (±)-menthol can be added to the distillate. The resulting non-volatile boron-containing product allows for the purification of the phosphine product by bulb-to-bulb distillation.
Quantitative Data for the Phosphine Oxide Route
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diethyl phosphite | Cyclohexylmagnesium chloride, HCl | Diethyl ether, THF | 0 to 25 | 16.5 | 85 | [3] |
| 2 | Dicyclohexylphosphine oxide | Pinacol borane (HBpin) | Neat | Not specified | Not specified | Not specified | [1] |
Experimental Workflow: Phosphine Oxide Route
